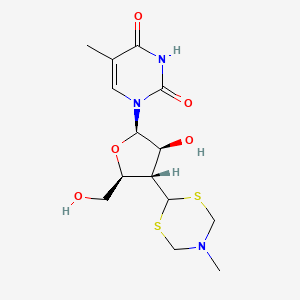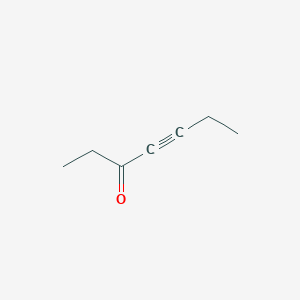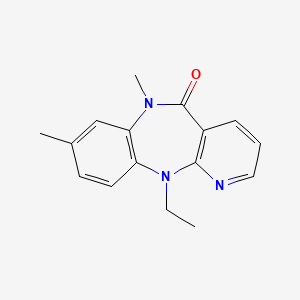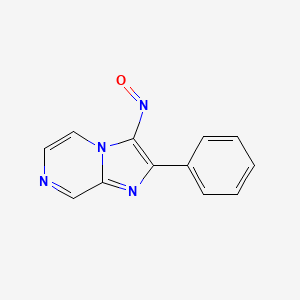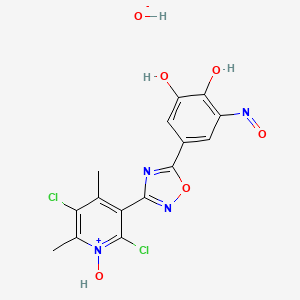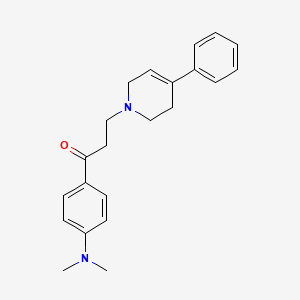
Propiophenone, 4'-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 4’-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)- is a complex organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a propiophenone core substituted with a dimethylamino group and a phenyl-tetrahydropyridyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene with propionyl chloride to form propiophenone. This is followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. The phenyl-tetrahydropyridyl moiety can be introduced via a series of cyclization and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 4’-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Propiophenone, 4’-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propiophenone, 4’-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)- involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with receptors or enzymes, modulating their activity. The phenyl-tetrahydropyridyl moiety can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Propiophenone: A simpler analog without the dimethylamino and phenyl-tetrahydropyridyl groups.
4’-Dimethylamino Propiophenone: Lacks the phenyl-tetrahydropyridyl moiety.
3-(4-Phenyl-1,2,3,6-tetrahydro-1-pyridyl) Propiophenone: Lacks the dimethylamino group.
Uniqueness
Propiophenone, 4’-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
102504-71-2 |
|---|---|
Fórmula molecular |
C22H26N2O |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)phenyl]-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one |
InChI |
InChI=1S/C22H26N2O/c1-23(2)21-10-8-20(9-11-21)22(25)14-17-24-15-12-19(13-16-24)18-6-4-3-5-7-18/h3-12H,13-17H2,1-2H3 |
Clave InChI |
FCJJBXIBBZCQJZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)CCN2CCC(=CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



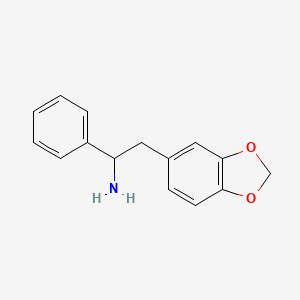
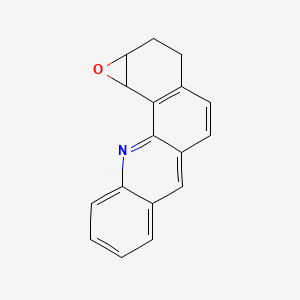

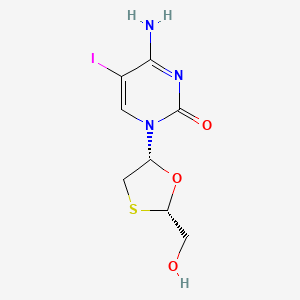
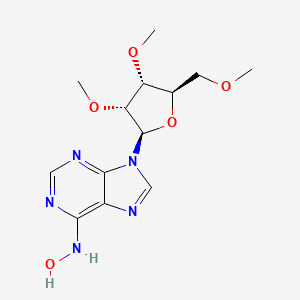
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
